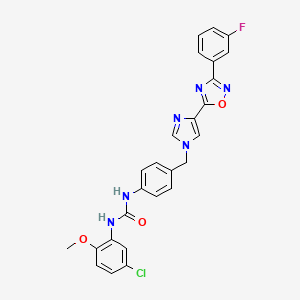
1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C26H20ClFN6O3 and its molecular weight is 518.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
A study on the synthesis and antibacterial activity of novel compounds closely related to the requested chemical structure demonstrated significant activity against various bacterial strains. The research highlighted the potential of these compounds, including 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea, in combating bacterial infections by inhibiting bacterial growth effectively. The study's findings could pave the way for developing new antibacterial agents to tackle antibiotic resistance, a growing concern in medical science (Rai et al., 2009).
Antimicrobial Evaluation
Further research on the compound's derivatives explored their antimicrobial properties. Novel imidazole ureas and carboxamides containing dioxaphospholanes were synthesized and evaluated for their antimicrobial efficacy. These compounds showed promising results against various microbial strains, indicating their potential application in developing new antimicrobial agents. This research contributes to the ongoing efforts to find new solutions to microbial resistance and infections (Rani et al., 2014).
Nonlinear Optical Characterization
Another study focused on the nonlinear optical properties of new 1,3,4-oxadiazole derivatives containing the chemical structure of interest. The research aimed to explore the potential applications of these compounds in optoelectronics, highlighting their ability to act as optical limiters. These findings could be significant for the development of optical devices and materials with improved performance and functionalities (Chandrakantha et al., 2011).
Antidiabetic Screening
In the realm of pharmacology, a series of derivatives were synthesized and evaluated for their antidiabetic activity. The study provided insights into the potential therapeutic applications of these compounds in managing diabetes through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. These findings could contribute to the development of new antidiabetic medications, offering alternative treatments for diabetes (Lalpara et al., 2021).
Antioxidant and Anticholinesterase Activities
Exploring the antioxidant and anticholinesterase activities, a study synthesized novel coumarylthiazole derivatives and evaluated their effects. The compounds demonstrated significant inhibitory activity against cholinesterases, enzymes involved in the breakdown of neurotransmitters, and showcased potent antioxidant properties. These results suggest potential applications in treating neurodegenerative diseases and conditions associated with oxidative stress (Kurt et al., 2015).
Mécanisme D'action
Target of action
The compound belongs to the class of (thio)urea derivatives . These compounds are often used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of action
The compound’s interaction with its targets likely involves the formation of a urea linkage . This linkage is chemically stable under acidic, alkaline, and aqueous conditions , which makes it suitable for protection/deprotection of amino groups .
Biochemical pathways
Given its structural features, it might be involved in pathways where (thio)urea derivatives act as organocatalysts .
Pharmacokinetics
The stability of the urea linkage under various conditions suggests that it might have good bioavailability .
Result of action
Its ability to activate substrates and stabilize partially developing negative charges suggests that it might have significant effects on cellular processes .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. The urea linkage in the compound is stable under acidic, alkaline, and aqueous conditions , which suggests that it might be effective in various physiological environments.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN6O3/c1-36-23-10-7-18(27)12-21(23)31-26(35)30-20-8-5-16(6-9-20)13-34-14-22(29-15-34)25-32-24(33-37-25)17-3-2-4-19(28)11-17/h2-12,14-15H,13H2,1H3,(H2,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCLTDUNIIIERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


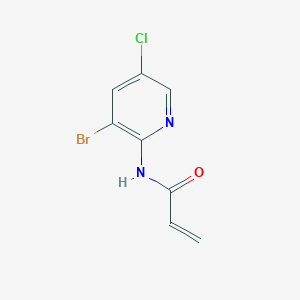

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)
![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)
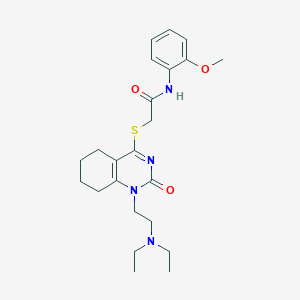
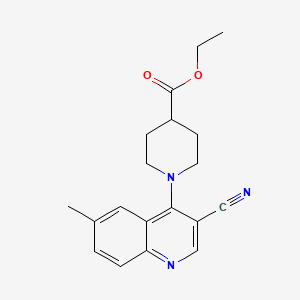
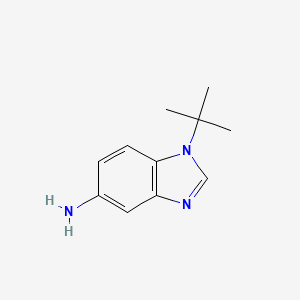
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)
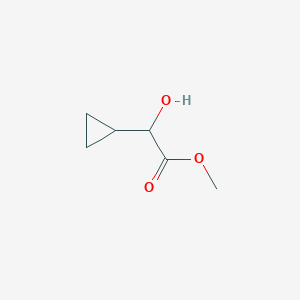
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)
![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)